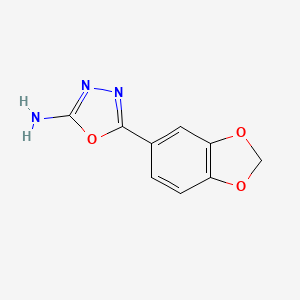

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of benzodioxoles and oxadiazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzodioxole ring fused to an oxadiazole ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with a suitable nitrile or ester in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel synthetic methodologies and chemical reactions.

Biology

This compound has demonstrated promising biological activities:

- Anticancer Activity: Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, research indicates that it interacts with tubulin to disrupt microtubule dynamics, which is critical for cancer cell division .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Non-Alcoholic Fatty Liver Disease (NAFLD): Preliminary studies suggest that this compound may have beneficial effects on mitochondrial uncoupling and lipid metabolism, making it a candidate for treating NAFLD.

Industrial Applications

In industrial settings, this compound is valuable for developing new materials with specific electronic or optical properties. Its unique characteristics make it suitable for applications in materials science and nanotechnology.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Mitochondrial Function

Research exploring the effects of this compound on mitochondrial function revealed that it could enhance mitochondrial uncoupling in liver cells. This property may contribute to its therapeutic potential in metabolic disorders like NAFLD.

Mécanisme D'action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the attached functional groups and overall structure.

2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Similar in having both benzodioxole and oxadiazole rings but with different substituents.

Uniqueness

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of benzodioxole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

The molecular formula of this compound is . Its structural representation includes a benzodioxole moiety attached to an oxadiazole ring, which is significant for its biological activity.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H11N3O3 |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |

| InChI | InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15... |

| InChIKey | UQRGDXNZCZWZES-UHFFFAOYSA-N |

Antidiabetic Potential

Recent research has highlighted the potential antidiabetic properties of compounds containing the oxadiazole structure. For instance, derivatives that combine oxadiazole with other scaffolds have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate digestion. A study indicated that certain oxadiazole derivatives exhibited up to 87.5% inhibition at specific concentrations, outperforming standard antidiabetic drugs like acarbose .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of benzothiazole and oxadiazole derivatives. A study synthesized novel compounds based on these structures and evaluated their efficacy against seizures using both in vitro and in vivo methods. Some derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that the oxadiazole moiety may enhance neuroprotective properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes like α-amylase and various receptors involved in seizure activity. This binding often involves hydrogen bonding and hydrophobic interactions, which are critical for their pharmacological effects .

Case Studies

Several case studies have explored the biological efficacy of related compounds:

- Antidiabetic Agents : A study synthesized a series of oxadiazole derivatives and tested their inhibitory effects on α-amylase. The most potent derivative showed a significant reduction in glucose absorption in vitro.

- Anticonvulsant Evaluation : Another research focused on testing several oxadiazole derivatives for their anticonvulsant activity using established seizure models. Compounds were evaluated for their protective effects against induced seizures and showed promising results.

Propriétés

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBBDXAHGPAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230830 | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80987-71-9 | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.